Cas no 2149601-44-3 (Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)-)

Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)-

-

- インチ: 1S/C7H2F5I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H

- InChIKey: LXWJUDSCZDEINE-UHFFFAOYSA-N

- SMILES: C1(F)=CC(C(F)(F)F)=CC(F)=C1I

Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-10117-1MG |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | >90% | 1mg |

£37.00 | 2023-09-08 | |

| Key Organics Ltd | PS-10117-20MG |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | >90% | 20mg |

£76.00 | 2023-03-10 | |

| Key Organics Ltd | PS-10117-50MG |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | >90% | 50mg |

£102.00 | 2023-09-08 | |

| Key Organics Ltd | PS-10117-5MG |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | >90% | 5mg |

£46.00 | 2023-09-08 | |

| Key Organics Ltd | PS-10117-100MG |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | >90% | 100mg |

£146.00 | 2023-09-08 | |

| Apollo Scientific | PC53562-5g |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | 95% | 5g |

£4019.00 | 2025-02-21 | |

| Key Organics Ltd | PS-10117-10MG |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | >90% | 10mg |

£63.00 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593119-250mg |

1,3-Difluoro-2-iodo-5-(trifluoromethyl)benzene |

2149601-44-3 | 98% | 250mg |

¥1659 | 2023-03-11 | |

| Apollo Scientific | PC53562-250mg |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | 95% | 250mg |

£304.00 | 2025-02-21 | |

| Apollo Scientific | PC53562-1g |

3,5-Difluoro-4-iodobenzotrifluoride |

2149601-44-3 | 95% | 1g |

£904.00 | 2025-02-21 |

Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)- 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)-に関する追加情報

Introduction to Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)- CAS No. 2149601-44-3

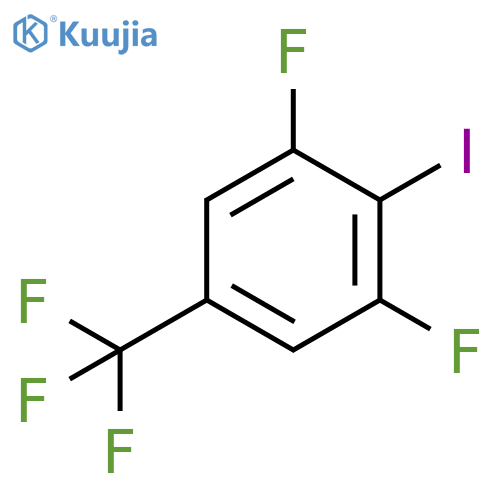

Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl) (CAS No. 2149601-44-3) is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique electronic and steric properties, making it a valuable intermediate in the development of novel agrochemicals, materials, and medicinal agents.

The structure of Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl) features a benzene ring substituted with three fluorine atoms and an iodine atom at specific positions. The presence of multiple fluorine atoms introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Additionally, the iodine substituent provides a handle for further functionalization via cross-coupling reactions, making it a versatile building block in synthetic chemistry.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of drug candidates, leading to more effective therapeutic outcomes. Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl) is no exception and has been explored in several high-profile research studies as a precursor for more complex molecules.

One of the most notable applications of Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl) is in the synthesis of novel heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry and are found in numerous FDA-approved drugs. The ability to introduce fluorinated groups at specific positions on the benzene ring allows for the creation of diverse structural motifs that can be further modified to target specific biological pathways.

Recent studies have demonstrated the utility of Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl) in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often targeted by small-molecule drugs to treat various diseases, including cancer. The fluorinated aromatic core provides a rigid framework that can be optimized for binding affinity and selectivity against specific kinase targets. For instance, modifications to the substituents on the benzene ring have been shown to enhance the potency and reduce off-target effects in kinase inhibitors.

The compound's reactivity also makes it a valuable tool in materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for use in advanced materials such as liquid crystals and organic semiconductors. The presence of both iodine and trifluoromethyl groups on the benzene ring allows for further functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

In conclusion, Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl) (CAS No. 2149601-44-3) is a multifaceted compound with applications spanning organic synthesis, pharmaceutical development, and materials science. Its unique structural features make it an excellent candidate for generating novel molecules with tailored properties. As research continues to uncover new synthetic strategies and applications for fluorinated aromatic compounds, compounds like this will undoubtedly play a pivotal role in advancing scientific discovery.

2149601-44-3 (Benzene, 1,3-difluoro-2-iodo-5-(trifluoromethyl)-) Related Products

- 2167506-55-8(2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid)

- 763109-55-3(5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)

- 1805584-99-9(Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate)

- 2172245-58-6(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)

- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)

- 1494576-18-9(1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)

- 1805919-60-1(4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-hydroxypyridine)

- 1851117-90-2(Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate)

- 727689-72-7(1-(morpholin-4-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one)

- 2248361-51-3(Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)